![molecular formula C26H30N4O2 B13615241 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a urea linkage, a morpholine ring, and a pyridine moiety, making it a subject of interest in medicinal chemistry and material science.
準備方法
The synthesis of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Industrial production methods may involve:
Step 1: Formation of the 1,2-diphenylpropan-2-yl intermediate through Friedel-Crafts alkylation.
Step 2: Introduction of the morpholine ring via nucleophilic substitution.
Step 3: Coupling with the pyridine moiety using palladium-catalyzed cross-coupling reactions.
Step 4: Final urea formation through the reaction of isocyanates with amines under mild conditions.
化学反応の分析
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
科学的研究の応用
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to desired biological effects.
類似化合物との比較
When compared to similar compounds, 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea stands out due to its unique combination of structural features:
Similar Compounds: Examples include 1,1-diphenylpropan-2-ol and 1,2-diphenylpropan-1-ol
特性
分子式 |
C26H30N4O2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
1-(1,2-diphenylpropan-2-yl)-3-[(6-morpholin-4-ylpyridin-2-yl)methyl]urea |
InChI |
InChI=1S/C26H30N4O2/c1-26(22-11-6-3-7-12-22,19-21-9-4-2-5-10-21)29-25(31)27-20-23-13-8-14-24(28-23)30-15-17-32-18-16-30/h2-14H,15-20H2,1H3,(H2,27,29,31) |
InChIキー |
KOEGQBVDWBRGRA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NCC3=NC(=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


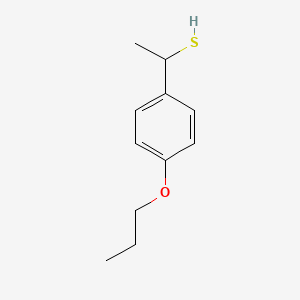
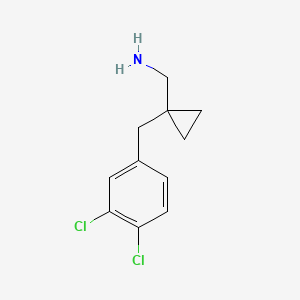
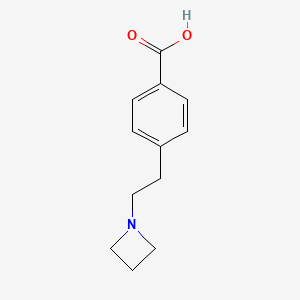
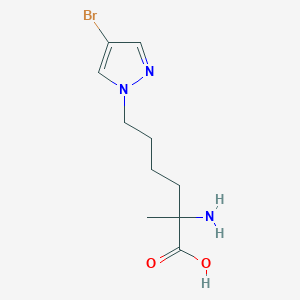
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

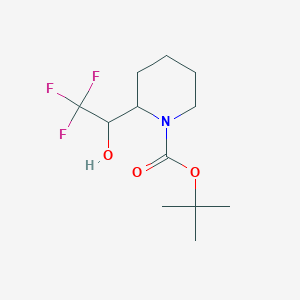
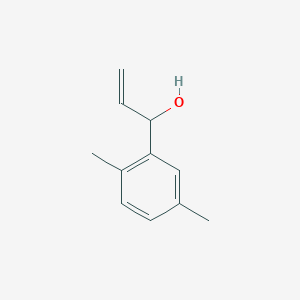
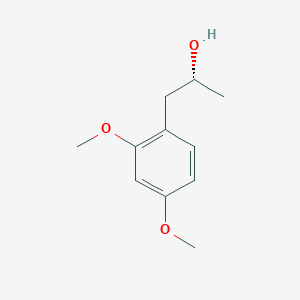
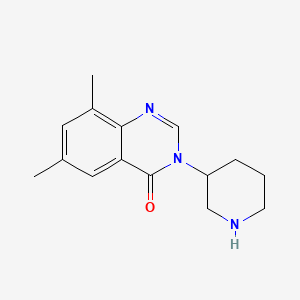
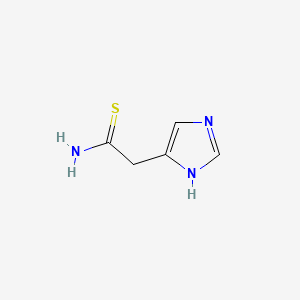
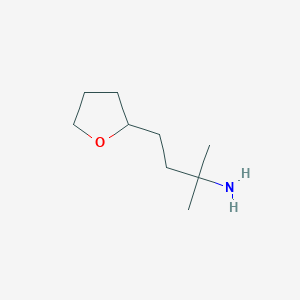

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)
